[(1-Methyl-1H-indol-4-yl)methyl](propan-2-yl)amine
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Overview
Description
(1-Methyl-1H-indol-4-yl)methylamine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indol-4-yl)methylamine typically involves the alkylation of an indole derivative. One common method is the reaction of 1-methylindole with an appropriate alkylating agent under basic conditions. For example, the reaction of 1-methylindole with isopropylamine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include additional steps such as purification and crystallization to ensure the desired product’s purity and yield. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-indol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
(1-Methyl-1H-indol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: A precursor in the synthesis of (1-Methyl-1H-indol-4-yl)methylamine.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
(1-Methyl-1H-indol-4-yl)methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Biological Activity
(1-Methyl-1H-indol-4-yl)methylamine, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its ability to interact with various biological targets. The specific substitution pattern on the indole ring contributes to its unique chemical and biological properties.
The biological activity of (1-Methyl-1H-indol-4-yl)methylamine is primarily attributed to its interaction with specific molecular targets:
- Tubulin Inhibition : Similar to colchicine, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Antiviral and Antimicrobial Activity : Studies suggest potential antiviral and antimicrobial properties, although specific mechanisms remain under investigation.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activity. For instance, derivatives of (1-Methyl-1H-indol-4-yl)methylamine have been evaluated for their antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HeLa | 0.52 | Induced apoptosis, G2/M phase arrest |
MCF-7 | 0.34 | Induced apoptosis, G2/M phase arrest |
HT-29 | 0.86 | Induced apoptosis, G2/M phase arrest |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Antiviral Activity
The compound has shown potential in antiviral applications, although detailed studies are still required to elucidate its efficacy against specific viruses. Its structural similarities to other known antiviral agents suggest a promising avenue for further research.
Case Studies and Research Findings
- Indole Derivatives in Cancer Therapy : A study highlighted that indole derivatives similar to (1-Methyl-1H-indol-4-yl)methylamine demonstrated effective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle modulation .
- Mechanistic Studies : Research has shown that certain derivatives can induce apoptosis in a dose-dependent manner while also affecting tubulin dynamics within cancer cells. This suggests potential use as chemotherapeutic agents targeting microtubule functions .
- Comparative Analysis : Compared to other indole derivatives such as 1-methylindole and indole-3-acetic acid, (1-Methyl-1H-indol-4-yl)methylamine exhibits distinct biological profiles due to its unique substitution pattern on the indole ring.
Properties
IUPAC Name |
N-[(1-methylindol-4-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)14-9-11-5-4-6-13-12(11)7-8-15(13)3/h4-8,10,14H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDUYXQTIBCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C=CN(C2=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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